1-(1,1-Difluoroethyl)-2,4-difluorobenzene
CAS No.: 1138445-07-4
Cat. No.: VC2994649
Molecular Formula: C8H6F4
Molecular Weight: 178.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138445-07-4 |
|---|---|
| Molecular Formula | C8H6F4 |
| Molecular Weight | 178.13 g/mol |
| IUPAC Name | 1-(1,1-difluoroethyl)-2,4-difluorobenzene |
| Standard InChI | InChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
| Standard InChI Key | IVUPVEUDCZLIRL-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=C(C=C1)F)F)(F)F |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)(F)F |
Introduction
Chemical Identity and Physical Properties
1-(1,1-Difluoroethyl)-2,4-difluorobenzene is identified by the CAS Registry Number 1138445-07-4. This organofluorine compound belongs to the class of fluorinated benzenes, specifically those containing a difluoroethyl substituent. The molecular structure consists of a benzene ring with fluorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 1 .
Basic Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1138445-07-4 |
| Molecular Formula | C₈H₆F₄ |
| Molecular Weight | 178.13 g/mol |
| InChI | InChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
| SMILES | CC(C1=C(C=C(C=C1)F)F)(F)F |
| Appearance | Colorless liquid (presumed based on similar compounds) |
| Monoisotopic Mass | 178.04056284 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 12 |
| Rotatable Bond Count | 1 |
The physical properties of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene derive from its molecular structure, particularly the presence of four fluorine atoms which significantly affect its behavior and interactions . The compound has a computed XLogP3-AA value of 2.9, indicating moderate lipophilicity, which can be advantageous for certain pharmaceutical applications .
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene typically involves difluoroethylation reactions of appropriately substituted benzene derivatives. These reactions often employ nickel catalysts and are conducted under carefully controlled conditions.
Key Reagents and Conditions
Common reagents used in the synthesis of this compound include:
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Bases such as potassium carbonate to neutralize by-products
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Solvents including dichloromethane and dimethyl sulfoxide
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Nickel catalysts for the difluoroethylation step
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Fluorinating agents for introducing the difluoroethyl group
The synthesis generally requires anhydrous conditions and can be sensitive to moisture and oxygen. Temperature control is also critical for achieving good yields and selectivity.
Chemical Reactivity and Properties
General Reactivity
The reactivity of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is largely influenced by the electronic effects of its fluorine substituents. The fluorine atoms withdraw electron density from the aromatic ring, affecting its electrophilic aromatic substitution reactions. The 1,1-difluoroethyl group further contributes to these electronic effects.
Applications and Significance
Medicinal Chemistry Applications
1-(1,1-Difluoroethyl)-2,4-difluorobenzene has significant potential in medicinal chemistry applications. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, influencing binding affinity and biological effects of drug candidates. This compound is considered a candidate for further exploration in drug design due to its potential to modulate various biological processes through interactions with enzymes and receptors.
Fluorinated compounds often exhibit enhanced metabolic stability, improved membrane permeability, and altered binding properties compared to their non-fluorinated counterparts. The unique combination of difluoroethyl and difluorobenzene functionalities in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene makes it particularly valuable for medicinal chemistry applications.
Materials Science Applications
In materials science, 1-(1,1-Difluoroethyl)-2,4-difluorobenzene may serve as a building block for the synthesis of functional materials with unique properties. Fluorinated aromatics are widely used in the development of liquid crystals, polymers, and electronic materials due to their distinct physical and chemical characteristics.
Comparative Analysis with Similar Compounds
Structural Analogues
To better understand the distinctive properties of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, it is valuable to compare it with structurally related compounds, as shown in the following table:
| Compound | CAS Number | Structural Differences | Key Characteristics |
|---|---|---|---|
| 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | 1138445-07-4 | Reference compound | Four fluorine atoms: two on the benzene ring (positions 2, 4) and two on the ethyl substituent |
| 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | 1138445-06-3 | Different position of fluorine atoms (1,3 vs 2,4) | Alternative arrangement affects electronic distribution and reactivity |
| 1-(1,1-Difluoroethyl)-2-fluorobenzene | 1138445-14-3 | Contains only one fluorine on the benzene ring | Reduced electronegativity effect on the aromatic system |
| 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene | 1138444-87-7 | Contains chlorine atom | Different reactivity profile due to chlorine substituent |
The specific arrangement of fluorine atoms in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene confers distinct chemical reactivity and biological properties compared to these similar compounds .
Analytical Characterization
Spectroscopic Properties
While detailed spectroscopic data for 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is limited in the available literature, it can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the methyl group and aromatic protons
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¹⁹F NMR would display distinctive signals for the four different fluorine atoms
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¹³C NMR would reveal carbon signals with characteristic splitting patterns due to C-F coupling
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Mass Spectrometry:
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Expected molecular ion peak at m/z 178
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Characteristic fragmentation patterns including loss of F and CF₃ groups
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Infrared Spectroscopy:
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C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ range
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Aromatic C-H stretching and bending vibrations
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These analytical methods provide definitive identification and structural confirmation of the compound .
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